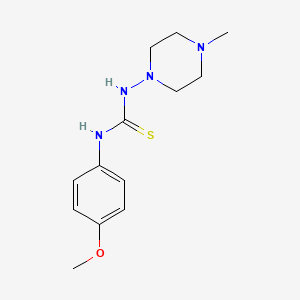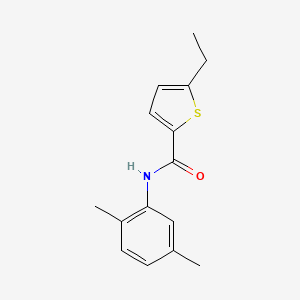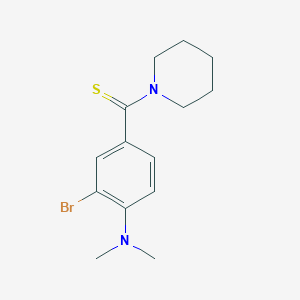
4-(2-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. MeOPP has been widely studied for its potential therapeutic applications, particularly in the field of neuroscience.
作用機序
The exact mechanism of action of 4-(2-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to act as a serotonin receptor agonist, particularly at the 5-HT1A receptor. This activation of the 5-HT1A receptor is thought to be responsible for the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects. This compound has also been shown to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using 4-(2-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide in lab experiments is its relatively low toxicity and high selectivity for the 5-HT1A receptor. However, one limitation is that its effects may vary depending on the animal model used, making it difficult to generalize findings across different species.
将来の方向性
There are a number of potential future directions for research on 4-(2-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide. One area of interest is its potential use in the treatment of anxiety and depression in humans. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use in the treatment of Parkinson's disease. Further studies are needed to determine its neuroprotective effects in humans. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on different brain regions and neurotransmitter systems.
合成法
4-(2-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 1-benzylpiperazine with 2-methoxybenzaldehyde and 2-methylbenzylamine in the presence of a reducing agent. Other methods include the reaction of 1-benzylpiperazine with 2-methoxybenzoyl chloride and 2-methylbenzylamine in the presence of a base or the reaction of 1-benzylpiperazine with 2-methoxybenzaldehyde and 2-methylbenzylisothiocyanate in the presence of a base.
科学的研究の応用
4-(2-methoxyphenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects in animal models.
特性
IUPAC Name |
4-(2-methoxyphenyl)-N-(2-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-15-7-3-4-8-16(15)20-19(24)22-13-11-21(12-14-22)17-9-5-6-10-18(17)23-2/h3-10H,11-14H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWVANCFTGETKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-chlorophenyl)-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5814014.png)
![3-[(4-chlorophenyl)thio]-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B5814015.png)

![2-{3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814035.png)


![N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5814050.png)




